molecular formula C19H20ClNO3S B12673702 Benzoic acid, 2-chloro-5-(((2-methyl-3-thienyl)carbonyl)amino)-, cyclohexyl ester CAS No. 180034-56-4

Benzoic acid, 2-chloro-5-(((2-methyl-3-thienyl)carbonyl)amino)-, cyclohexyl ester

Cat. No.: B12673702
CAS No.: 180034-56-4
M. Wt: 377.9 g/mol
InChI Key: XPRLPWQIFFKISW-UHFFFAOYSA-N
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Description

Benzoic acid, 2-chloro-5-(((2-methyl-3-thienyl)carbonyl)amino)-, cyclohexyl ester is a chemical compound known for its unique structure and properties It is a derivative of benzoic acid, featuring a chlorine atom, a thienyl group, and a cyclohexyl ester moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 2-chloro-5-(((2-methyl-3-thienyl)carbonyl)amino)-, cyclohexyl ester typically involves multiple steps. One common method includes the acylation of 2-methyl-3-thiophene with a suitable acyl chloride, followed by the introduction of the benzoic acid moiety through esterification. The reaction conditions often require the use of catalysts, such as Lewis acids, and solvents like dichloromethane or toluene to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include continuous flow reactors and advanced purification techniques like chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 2-chloro-5-(((2-methyl-3-thienyl)carbonyl)amino)-, cyclohexyl ester can undergo various chemical reactions, including:

    Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like ammonia or thiols in the presence of a base such as sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of substituted benzoic acid derivatives.

Scientific Research Applications

Benzoic acid, 2-chloro-5-(((2-methyl-3-thienyl)carbonyl)amino)-, cyclohexyl ester has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of benzoic acid, 2-chloro-5-(((2-methyl-3-thienyl)carbonyl)amino)-, cyclohexyl ester involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Benzoic acid derivatives: Compounds like 2-chlorobenzoic acid and 3-thiophenecarboxylic acid.

    Thienyl compounds: Compounds like 2-methylthiophene and 3-thiophenecarboxylic acid derivatives.

Uniqueness

Benzoic acid, 2-chloro-5-(((2-methyl-3-thienyl)carbonyl)amino)-, cyclohexyl ester is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties

Properties

CAS No.

180034-56-4

Molecular Formula

C19H20ClNO3S

Molecular Weight

377.9 g/mol

IUPAC Name

cyclohexyl 2-chloro-5-[(2-methylthiophene-3-carbonyl)amino]benzoate

InChI

InChI=1S/C19H20ClNO3S/c1-12-15(9-10-25-12)18(22)21-13-7-8-17(20)16(11-13)19(23)24-14-5-3-2-4-6-14/h7-11,14H,2-6H2,1H3,(H,21,22)

InChI Key

XPRLPWQIFFKISW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CS1)C(=O)NC2=CC(=C(C=C2)Cl)C(=O)OC3CCCCC3

Origin of Product

United States

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